molecular formula C9H9FO3 B12862443 Methyl 3-fluoro-2-(hydroxymethyl)benzoate

Methyl 3-fluoro-2-(hydroxymethyl)benzoate

Cat. No.: B12862443
M. Wt: 184.16 g/mol
InChI Key: KHXYMUYOSMBYNX-UHFFFAOYSA-N
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Description

Methyl 3-fluoro-2-(hydroxymethyl)benzoate is an organic compound with the molecular formula C9H9FO3 It is a derivative of benzoic acid, where the hydrogen atom at the third position is replaced by a fluorine atom, and the second position is substituted with a hydroxymethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-fluoro-2-(hydroxymethyl)benzoate typically involves the esterification of 3-fluoro-2-(hydroxymethyl)benzoic acid with methanol in the presence of a strong acid catalyst like sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).

Major Products:

    Oxidation: 3-fluoro-2-(hydroxymethyl)benzoic acid.

    Reduction: 3-fluoro-2-(hydroxymethyl)benzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 3-fluoro-2-(hydroxymethyl)benzoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 3-fluoro-2-(hydroxymethyl)benzoate involves its interaction with various molecular targets. The fluorine atom enhances the compound’s ability to form hydrogen bonds, increasing its binding affinity to biological targets. The hydroxymethyl group can participate in further chemical reactions, making the compound a versatile intermediate in synthetic pathways.

Comparison with Similar Compounds

  • Methyl 4-fluorobenzoate
  • Methyl 3-(hydroxymethyl)benzoate
  • Methyl 2-fluorobenzoate

Comparison: Methyl 3-fluoro-2-(hydroxymethyl)benzoate is unique due to the presence of both a fluorine atom and a hydroxymethyl group on the benzene ring. This combination imparts distinct chemical properties, such as increased reactivity and potential biological activity, compared to its analogs.

Properties

Molecular Formula

C9H9FO3

Molecular Weight

184.16 g/mol

IUPAC Name

methyl 3-fluoro-2-(hydroxymethyl)benzoate

InChI

InChI=1S/C9H9FO3/c1-13-9(12)6-3-2-4-8(10)7(6)5-11/h2-4,11H,5H2,1H3

InChI Key

KHXYMUYOSMBYNX-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C(=CC=C1)F)CO

Origin of Product

United States

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